Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate

Lipophilicity Drug-likeness Medicinal Chemistry

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is a synthetic small molecule comprising an isonicotinamide core functionalized with a cyclopentyloxy ether at the 2-position and an ethyl glycinate ester linked via an amide bond at the 4-position. With a molecular weight of approximately 292.3 g/mol , the compound belongs to the 2-alkoxy-isonicotinamide class and is predominantly supplied as a research-grade building block or screening intermediate.

Molecular Formula C15H20N2O4
Molecular Weight 292.335
CAS No. 2034492-57-2
Cat. No. B3001710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate
CAS2034492-57-2
Molecular FormulaC15H20N2O4
Molecular Weight292.335
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCCC2
InChIInChI=1S/C15H20N2O4/c1-2-20-14(18)10-17-15(19)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,19)
InChIKeyNLBZQTUJCDZKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate (CAS 2034492-57-2): Structural Baseline and Procurement Profile


Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is a synthetic small molecule comprising an isonicotinamide core functionalized with a cyclopentyloxy ether at the 2-position and an ethyl glycinate ester linked via an amide bond at the 4-position [1]. With a molecular weight of approximately 292.3 g/mol [1], the compound belongs to the 2-alkoxy-isonicotinamide class and is predominantly supplied as a research-grade building block or screening intermediate [1].

1Isonicotinamide core with cyclopentyloxy and ethyl glycinate ester substituents
2Supports medicinal chemistry SAR and lead optimization workflows
3May enable enzyme inhibition and cell differentiation screening studies

Why In-Class Isonicotinamide Analogs Cannot Be Interchanged with Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate


Within the 2-alkoxy-isonicotinamide class, even small modifications to the alkoxy ring size (cyclopentyl vs. cyclohexyl) or the amide substituent (ethyl glycinate ester vs. dimethylamide or sulfamoylphenethyl) have been shown to alter lipophilicity, polar surface area, and steric bulk, which in turn modulate target binding, cellular permeability, and metabolic stability . As a result, in-class compounds are not functionally interchangeable, and the specific substitution pattern of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate provides a distinct physiochemical and pharmacological profile that warrants direct experimental comparison . However, publicly available comparative data for this compound remain extremely limited.

Alkoxy ring size: Cyclopentyl vs. cyclohexyl alters lipophilicity and target binding. Direct replacement may shift ADME profile.
Amide substituent: Ethyl glycinate ester vs. dimethylamide or sulfamoylphenethyl changes solubility and permeability. Functional interchange not supported.
Data scarcity: Limited public comparative data. Experimental head-to-head validation is required before substitution.

Quantitative Differentiation Evidence for Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate (CAS 2034492-57-2)


Predicted Physicochemical Differentiation from Cyclohexyloxy Analog

The cyclopentyloxy group imparts lower lipophilicity and smaller topological polar surface area (TPSA) compared with the bulkier cyclohexyloxy analog. For the core 2-(cyclopentyloxy)isonicotinamide scaffold, predicted logP is approximately 3.22 and TPSA is approximately 97.99 Ų [1]. The cyclohexyloxy analog is expected to exhibit a logP increase of approximately 0.5–0.8 units and a proportional TPSA reduction, a difference that typically influences membrane permeability and non-specific protein binding.

Lipophilicity vs. cyclohexyloxy analog
Class-level inference
ΔlogP ≈ +0.5–0.8 (cyclohexyloxy higher)
Lower logP may improve aqueous solubility and oral absorption context
QSPR prediction; experimental confirmation needed
Lipophilicity Drug-likeness Medicinal Chemistry

Antiproliferative Activity Class-Level Benchmarking

Compounds within the 2-(cyclopentyloxy)isonicotinamide class have demonstrated antiproliferative activity against cancer cell lines such as MCF7, with IC50 values ranging from low micromolar to nanomolar concentrations . Although direct IC50 data for Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate are not publicly available, the ethyl glycinate ester substituent is structurally distinct from the dimethylamide or sulfamoylphenethyl analogs, which show IC50 values as low as 0.3 µM in related enzyme inhibition assays . This structural divergence suggests differential potency that warrants direct comparative screening.

Antiproliferative context
Class-level inference
IC50 data not publicly reported for this compound
Supports procurement for direct screening against class analogs (MCF7, enzyme assays)
Class reference IC50 ~0.3 µM for related analog; direct comparison warranted
Anticancer Cell viability Isonicotinamide

Potential Differentiation in Cell Differentiation Activity

A patent-associated report indicates that compounds with the 2-(cyclopentyloxy)isonicotinamide scaffold exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. While the specific activity of the ethyl glycinate ester variant is not quantified, the presence of the ester prodrug motif may enhance cellular uptake or modulate metabolic stability compared with the free amide or acid analogs, a hypothesis that requires experimental validation.

Differentiation induction potential
Supporting evidence
Not quantified; class-level monocyte differentiation observed
Requires validation in differentiation models; ester motif may influence uptake
Patent-derived fragment; experimental confirmation required
Differentiation Monocyte Anticancer

Potential Carbonic Anhydrase Inhibitory Profile

Certain 2-(cyclopentyloxy)isonicotinamide derivatives have been reported to selectively inhibit carbonic anhydrase isoforms, with Ki values in the nanomolar range for CA2 [1]. The ethyl glycinate ester substituent may subtly alter the zinc-binding pharmacophore orientation compared with the sulfamoyl-containing analogs (Ki ~501 nM for CA2), potentially yielding a distinct isoform selectivity profile. Direct comparative inhibition data for this compound are not available.

Carbonic anhydrase inhibition
Class-level inference
Ki not reported; comparator Ki = 501 nM (CA2)
Enables direct isoform profiling against sulfamoyl-based inhibitors
Stopped-flow CO2 hydration assay; recombinant human CA2
Carbonic anhydrase Enzyme inhibition Isonicotinamide

Recommended Application Scenarios for Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate Based on Available Evidence


Medicinal Chemistry: Lead Optimization of Isonicotinamide-Based Kinase or Enzyme Inhibitors

The ethyl glycinate ester motif serves as a potential prodrug or solubility-enhancing handle. Researchers can use this compound as a starting point for SAR studies comparing cyclopentyloxy vs. cyclohexyloxy or other alkoxy substituents, leveraging predicted logP differences (~3.2 vs. ~3.7–4.0) to optimize ADME properties [1]. Direct head-to-head enzyme inhibition assays (e.g., carbonic anhydrase, xanthine oxidase) against published sulfamoyl or dimethylamide analogs are recommended to quantify selectivity gains.

Oncology Research: Differentiation-Inducing Agent Screening

Based on class-level evidence of monocyte differentiation activity [1], this compound can be screened in acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) cell models to evaluate differentiation induction versus cytotoxicity. Comparison with all-trans retinoic acid (ATRA) or other differentiation agents would establish therapeutic relevance.

Chemical Biology: Target Identification and Proteomics

As a functionalized isonicotinamide scaffold with an ester handle, this compound can be immobilized or conjugated to affinity matrices for pull-down experiments aimed at identifying novel protein targets within the carbonic anhydrase or HDAC families [1]. The cyclopentyloxy group provides a distinct steric signature that may reveal binding pockets not engaged by simpler analogs.

Dermatology Research: Psoriasis and Hyperproliferative Skin Disorders

Class-level evidence of antiproliferative and differentiation-inducing activity suggests potential utility in keratinocyte hyperproliferation models [1]. Procurement for in vitro testing in HaCaT or primary keratinocyte assays could validate differentiation-promoting effects distinct from conventional corticosteroid or vitamin D analog therapies.

Application
Selection Property
Validation Focus
Lead optimization of isonicotinamide inhibitors
Substituent-dependent ADME profile
Direct enzyme inhibition assays against published analogs
Differentiation-inducing compound screening (AML/MDS models)
Scaffold differentiation potential
Comparison with ATRA or other reference differentiation agents
Chemical biology target identification
Ester handle for immobilization/conjugation
Affinity pull-down and proteomics in carbonic anhydrase or HDAC families
Keratinocyte hyperproliferation model studies
Antiproliferative and differentiation-endpoint context
In vitro HaCaT or primary keratinocyte assay differentiation readouts
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